molecular formula C12H12N2NaO6S B1494619 CID 162344876 CAS No. 20514-27-6

CID 162344876

Cat. No. B1494619
CAS RN: 20514-27-6
M. Wt: 335.29 g/mol
InChI Key: RFKMSTQFDRBSAM-UHFFFAOYSA-N
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Description

Sodium 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate, also known as EPPS, is a chemical compound that is commonly used in scientific research. It is a buffer solution that helps to maintain a constant pH level in biological and chemical experiments.

Mechanism of Action

CID 162344876 works by binding to hydrogen ions and preventing changes in pH levels. It has a pKa value of 8.0, which means that it is effective in maintaining a pH level between 7.0 and 9.0. This compound is a zwitterionic buffer, which means that it has both positive and negative charges. This allows it to interact with a wide range of biological and chemical molecules.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on biological systems. It is non-toxic and does not interfere with enzyme activity or other biochemical processes. This compound has been used in a variety of cell culture studies and has been shown to have no adverse effects on cell growth or viability.

Advantages and Limitations for Lab Experiments

CID 162344876 has several advantages for use in lab experiments. It is a highly effective buffer solution that maintains a constant pH level. It is also stable over a wide range of temperatures and does not degrade over time. This compound is also relatively inexpensive and readily available. However, this compound does have some limitations. It is not effective in maintaining pH levels outside of the range of 7.0 to 9.0. It is also not compatible with all experimental conditions and may need to be replaced with other buffer solutions in certain experiments.

Future Directions

There are several future directions for research on CID 162344876. One area of interest is the development of new buffer solutions that are more effective than this compound in certain experimental conditions. Another area of interest is the use of this compound in drug delivery systems. This compound has been shown to enhance the delivery of certain drugs to cells, and further research could lead to the development of more effective drug delivery systems. Additionally, this compound could be used in the development of new diagnostic tools for disease detection and monitoring.
Conclusion
In conclusion, this compound is a widely used buffer solution in scientific research. It is effective in maintaining a constant pH level and has minimal biochemical and physiological effects on biological systems. This compound has several advantages for use in lab experiments, but also has some limitations. Future research on this compound could lead to the development of new buffer solutions and drug delivery systems, as well as new diagnostic tools for disease detection and monitoring.

Scientific Research Applications

CID 162344876 is commonly used in scientific research as a buffer solution. It is particularly useful in biological and chemical experiments that require a constant pH level. This compound has been used in a variety of research applications, including protein crystallization, enzyme assays, and cell culture studies. It has also been used as a buffer in electrophoresis and chromatography experiments.

properties

CAS RN

20514-27-6

Molecular Formula

C12H12N2NaO6S

Molecular Weight

335.29 g/mol

IUPAC Name

sodium;4-(3-ethoxycarbonyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid

InChI

InChI=1S/C12H12N2O6S.Na/c1-2-20-12(16)10-7-11(15)14(13-10)8-3-5-9(6-4-8)21(17,18)19;/h3-6H,2,7H2,1H3,(H,17,18,19);

InChI Key

RFKMSTQFDRBSAM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)O.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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